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Compound Name: Alanyl-D-isoglutamine

Cat. No.: B15600054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alanyl-D-isoglutamine (Muramyl Dipeptide or

MDP), a foundational NOD2 agonist, with other synthetic and natural NOD agonists. The

comparison is supported by experimental data, detailed methodologies, and visual

representations of key biological pathways and workflows to aid in the selection of appropriate

immunomodulators for research and therapeutic development.

Introduction to NOD-Like Receptors and Their Agonists
Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a crucial class of

intracellular pattern recognition receptors (PRRs) that play a vital role in the innate immune

system.[1] They detect specific pathogen-associated molecular patterns (PAMPs) derived from

bacteria, leading to the activation of inflammatory and antimicrobial responses.[1][2] The two

most well-characterized members of this family are NOD1 and NOD2.

NOD1 primarily recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a motif

commonly found in the peptidoglycan of Gram-negative bacteria.[3][4]

NOD2 acts as a general sensor for peptidoglycan by recognizing muramyl dipeptide (MDP),

the minimal bioactive motif common to nearly all Gram-positive and Gram-negative bacteria.

[2][5]
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Alanyl-D-isoglutamine, or MDP, was identified in 1974 as the minimal component of Freund's

complete adjuvant responsible for its powerful immunomodulatory effects.[6] While a potent

activator of NOD2, the clinical application of MDP in humans has been hampered by its

pyrogenic (fever-inducing) properties.[6][7] This has driven the development of a wide array of

MDP analogs and other NOD agonists designed to retain or enhance immunostimulatory and

adjuvant activities while minimizing undesirable side effects.

This guide will compare MDP to several key classes of NOD agonists, including non-pyrogenic

analogs like Murabutide, lipophilic derivatives such as Mifamurtide (MTP-PE), and structurally

distinct desmuramylpeptides.

Mechanism of Action: The NOD2 Signaling Pathway
Both MDP and its derivatives exert their effects by binding to the leucine-rich repeat (LRR)

domain of the NOD2 protein located in the cell's cytosol.[2][8] This binding event is highly

stereospecific and initiates a conformational change in the NOD2 protein. This change allows

for ATP binding and self-oligomerization, leading to the formation of a signaling complex known

as the "nodosome."[3][8]

The assembled nodosome recruits the serine/threonine kinase RIPK2 (receptor-interacting

protein kinase 2) through homophilic CARD-CARD interactions.[3][8] RIPK2 is then activated

and undergoes ubiquitination, which serves as a scaffold to recruit other signaling molecules,

including the TAK1 complex. This cascade ultimately leads to the activation of two major

downstream pathways:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation

of the IKK complex results in the phosphorylation and degradation of IκB, the inhibitor of NF-

κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of a wide

range of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and

antimicrobial peptides.[3][9]

MAPK (Mitogen-Activated Protein Kinase) Pathway: The signaling cascade also activates

MAPKs, which contribute to the inflammatory response.[2][8]

Furthermore, NOD2 activation has been linked to other critical cellular processes, including the

induction of autophagy through its interaction with ATG16L1.[2][8]
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NOD2 Signaling Pathway for MDP and its derivatives.
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Comparative Analysis of NOD Agonists
The following table summarizes the key characteristics of Alanyl-D-isoglutamine (MDP) and

several other prominent NOD agonists.
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Agonist
Receptor
Target

Key Structural
Features

Potency
(EC50)

Key Biological
Activities &
Properties

Alanyl-D-

isoglutamine

(MDP)

NOD2

N-acetylmuramic

acid + L-Ala-D-

isoGln dipeptide

~99 nM (in HEK-

Blue NOD2 cells)

[10][11]

Potent immune

stimulant,

vaccine adjuvant.

[6] High

pyrogenicity

limits clinical use.

[6][7]

Murabutide NOD2

MDP analog: D-

isoglutamine is

replaced with D-

glutamine-n-butyl

ester.

Less potent than

MDP.

Retains adjuvant

properties of

MDP but is non-

pyrogenic.[12]

[13][14]

Investigated in

clinical trials.[15]

Mifamurtide

(MTP-PE)
NOD2

Lipophilic

derivative:

Muramyl

tripeptide linked

to a

phosphatidyletha

nolamine lipid

tail.

Not specified.

Approved for

osteosarcoma

treatment.[12]

Enhanced

cellular uptake

and potent

activation of

monocytes/macr

ophages.[16]

Desmuramylpept

ides (e.g., SG29,

Compound 40)

NOD2

Lack the N-

acetylmuramic

acid (MurNAc)

sugar moiety.

Often feature

hydrophobic

groups to replace

MurNAc.

Varies widely.

Compound 40

shows EC50 of

4.5 nM.[16][17]

Potent NOD2

activation. Can

be designed to

have low

pyrogenicity and

strong adjuvant

activity.[18][19]
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FK-565 NOD1

Synthetic

heptanoyl

tripeptide:

Heptanoyl-γ-D-

Glu-(L)-meso-

DAP-(D)-Ala.

Not specified.

Potent activator

of NOD1.

Enhances host

resistance to

microbial

infections and

has anti-tumor

properties.[20]

[21]

iE-DAP NOD1

γ-D-glutamyl-

meso-

diaminopimelic

acid. The

minimal essential

motif for NOD1

activation.

Not specified.

Canonical NOD1

agonist used in

research.

Primarily found in

Gram-negative

bacteria.[3][4]

Detailed Comparison
Alanyl-D-isoglutamine (MDP): The Gold Standard MDP is the archetypal NOD2 agonist,

demonstrating robust activation of NF-κB and subsequent cytokine production.[5] Its potent

adjuvanticity has been well-documented, enhancing both humoral and cellular immune

responses.[6] However, its strong pro-inflammatory nature, particularly the induction of

pyrogenic cytokines like IL-1β, has prevented its widespread use as a vaccine adjuvant in

humans.[6]

Murabutide: The Non-Pyrogenic Alternative Murabutide was specifically designed to separate

the adjuvant activity of MDP from its pyrogenicity.[12][14] The modification of the D-

isoglutamine to a D-glutamine-n-butyl ester results in a molecule that still activates NOD2 but

does not induce a significant fever response, even at high doses.[12][13] It has been evaluated

in multiple human clinical trials as a vaccine adjuvant and antiviral therapeutic.[12][15] This

makes it a highly attractive candidate for applications where a strong but safe immune

potentiation is required.

Lipophilic Derivatives: Enhancing Cellular Interaction Lipophilic derivatives, such as

Mifamurtide (MTP-PE), were developed to improve the pharmacokinetic properties of muramyl
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peptides.[18] The addition of a lipid tail facilitates incorporation into liposomes and enhances

cellular uptake by phagocytic cells.[18][22] Mifamurtide is a powerful activator of monocytes

and macrophages and is clinically approved for the treatment of osteosarcoma, demonstrating

the therapeutic potential of targeting NOD2 in oncology.[12]

Desmuramylpeptides: Potency Through Simplification The discovery that the MurNAc sugar is

not strictly required for NOD2 agonism led to the development of desmuramylpeptides.[12]

These compounds replace the sugar with various, often hydrophobic, chemical groups. This

class is highly versatile, with structure-activity relationship (SAR) studies leading to the

discovery of agonists with single-digit nanomolar potency, significantly more potent than MDP

itself.[16][17] These molecules offer the potential to fine-tune the immune response and

develop highly effective adjuvants with favorable safety profiles.[18][19]

NOD1 Agonists: A Different Target While MDP targets NOD2, other compounds like FK-565

and iE-DAP activate the related receptor, NOD1.[3][6] NOD1 activation also leads to NF-κB and

MAPK signaling but can elicit distinct immune outcomes. For instance, NOD1 stimulation can

drive a Th2-biased adaptive immune response, whereas combining NOD1 and TLR agonists

can promote Th1 and Th17 profiles.[6] FK-565 has shown promise in enhancing host

resistance to infections and in cancer therapy.[20][23] The choice between a NOD1 or NOD2

agonist depends on the specific type of immune response desired.

Experimental Data and Protocols
The evaluation and comparison of NOD agonists rely on a set of standardized in vitro and in

vivo assays.

Quantitative Data: Potency of NOD2 Agonists
The potency of NOD agonists is typically determined by measuring their ability to activate the

NF-κB signaling pathway in a dose-dependent manner. The half-maximal effective

concentration (EC50) is a key metric for comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.mdpi.com/1999-4923/14/12/2755
https://www.mdpi.com/1999-4923/14/12/2755
https://pmc.ncbi.nlm.nih.gov/articles/PMC9551026/
https://www.researchgate.net/figure/Adjuvant-activity-of-MDP-or-of-MDPGln-OnBu-when-given-in-saline-with-a_tbl3_16164403
https://www.researchgate.net/figure/Adjuvant-activity-of-MDP-or-of-MDPGln-OnBu-when-given-in-saline-with-a_tbl3_16164403
https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00121
https://pmc.ncbi.nlm.nih.gov/articles/PMC9377006/
https://www.mdpi.com/1999-4923/14/12/2755
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00644
https://pmc.ncbi.nlm.nih.gov/articles/PMC11099613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4151741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4151741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11038011/
https://pubmed.ncbi.nlm.nih.gov/6415030/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agonist Cell Line Readout
EC50 Value
(nM)

Reference

MDP
HEK-Blue™

NOD2

NF-κB (SEAP

Reporter)
99 [10][11]

Desmuramylpept

ide 1

HEK-Blue™

NOD2

NF-κB (SEAP

Reporter)
89 [16][17]

Desmuramylpept

ide 2

HEK-Blue™

NOD2

NF-κB (SEAP

Reporter)
45 [16][17]

Desmuramylpept

ide 27

HEK-Blue™

NOD2

NF-κB (SEAP

Reporter)
47 [16][17]

Desmuramylpept

ide 40 (Prodrug)

HEK-Blue™

NOD2

NF-κB (SEAP

Reporter)
4.5 [16][17]

Conjugate 2

(MDP-based)

HEK-Blue™

NOD2

NF-κB (SEAP

Reporter)
99 [10][11]

Conjugate 3

(NOD2/TLR7)

HEK-Blue™

NOD2

NF-κB (SEAP

Reporter)
114 [10][11]

Data show that synthetic modifications, particularly in the desmuramylpeptide class, can yield

compounds with significantly higher potency than the parent MDP molecule.

Experimental Protocols
1. HEK-Blue™ NOD Reporter Assay (In Vitro Potency)

This is a widely used method for screening and quantifying the activity of NOD1 and NOD2

agonists.

Principle: HEK-293 cells are engineered to stably express human NOD1 or NOD2. They also

contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control

of an NF-κB-inducible promoter. Activation of the NOD receptor by an agonist triggers the

NF-κB pathway, leading to the production and secretion of SEAP into the cell culture

supernatant. The amount of SEAP is proportional to the strength of NOD activation and can

be easily quantified using a colorimetric substrate.[24][25]
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Methodology:

Cell Seeding: HEK-Blue™ NOD2 cells are seeded into a 96-well plate in a specialized

detection medium that contains the SEAP substrate.[24]

Stimulation: Test compounds (agonists) are added to the wells at various concentrations.

MDP is typically used as a positive control, and a vehicle (e.g., 0.1% DMSO) is used as a

negative control.[26]

Incubation: The plate is incubated for 18-24 hours at 37°C and 5% CO2.[24][26]

Measurement: During incubation, SEAP expression leads to a color change in the

medium. The absorbance is read at 620-650 nm using a spectrophotometer.[24]

Analysis: A dose-response curve is generated, and the EC50 value is calculated to

determine the potency of the agonist.
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HEK-Blue™ NOD2 Reporter Assay Workflow
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Workflow for determining NOD2 agonist potency.

2. Cytokine Production Assay in Primary Immune Cells (In Vitro Efficacy)
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This assay measures the functional consequence of NOD activation in relevant immune cells.

Principle: Primary cells like human peripheral blood mononuclear cells (PBMCs) or mouse

bone marrow-derived macrophages (BMDMs) are stimulated with NOD agonists. The

production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is then quantified to

assess the agonist's immunostimulatory capacity.[16][27]

Methodology:

Cell Isolation: Isolate PBMCs from healthy donor blood or prepare BMDMs from mouse

bone marrow.[27][28]

Cell Culture: Plate the cells at a defined density. For some protocols, cells like BMDMs

may be primed with IFN-γ for 16 hours to enhance their responsiveness.[27][28]

Stimulation: Add the NOD agonist at a fixed concentration (e.g., 1 µM or 100 µM) to the

cell cultures.[27][29]

Incubation: Incubate for a set period, typically 18-24 hours.[27]

Supernatant Collection: Collect the cell culture supernatant.

Quantification: Measure cytokine concentrations in the supernatant using an Enzyme-

Linked Immunosorbent Assay (ELISA) or a multiplex bead array (e.g., LEGENDPlex™).

[25][27]

3. In Vivo Adjuvanticity Assay

This assay evaluates the ability of a NOD agonist to enhance the immune response to a co-

administered antigen in an animal model.

Principle: Mice are immunized with a model antigen (e.g., ovalbumin, OVA) either alone or

formulated with the NOD agonist (the adjuvant). The subsequent antigen-specific antibody

response is measured as an indicator of adjuvant activity.[10]

Methodology:
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Animal Groups: Divide mice into groups (e.g., 5 mice per group): Antigen only (control),

Antigen + Adjuvant.[10]

Immunization: Immunize mice (e.g., subcutaneously) on specified days (e.g., day 0, 21,

and 42) with the antigen/adjuvant formulation.[10]

Blood Collection: Collect blood samples (e.g., 7 days after the final immunization).

Antibody Titer Measurement: Isolate serum and measure the levels of antigen-specific

antibodies (e.g., total IgG, IgG1, and IgG2a) using ELISA. An increase in antibody titers in

the adjuvant group compared to the control group indicates adjuvant activity. The ratio of

IgG2a to IgG1 can indicate the type of T-helper cell response (Th1 vs. Th2).[10]

Conclusion
Alanyl-D-isoglutamine (MDP) remains a cornerstone for understanding NOD2 biology,

serving as a benchmark against which new agonists are measured. However, its inherent

pyrogenicity has driven significant innovation in the field. The development of analogs has

yielded a diverse toolkit of immunomodulators with tailored properties:

Murabutide offers a clinically tested, non-pyrogenic alternative for safe immune potentiation.

[12][15]

Lipophilic derivatives like Mifamurtide demonstrate the power of enhancing cellular delivery

for therapeutic applications, particularly in oncology.[12]

Desmuramylpeptides represent the cutting edge of rational design, achieving potencies that

far exceed MDP and offering a platform for creating highly specific and effective vaccine

adjuvants.[16][17]

NOD1 agonists such as FK-565 provide an alternative pathway for immune modulation, with

distinct downstream effects compared to NOD2 agonists.[6]

For researchers and drug developers, the choice of a NOD agonist is no longer limited to MDP.

The selection should be guided by the desired therapeutic outcome, whether it be broad

inflammatory activation, a specific T-cell biased adjuvant effect, or direct cellular therapy, with a

growing number of potent and safer alternatives now available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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